molecular formula C7H13ClO B13076582 5-Chloro-2,2-dimethylpentanal CAS No. 52387-40-3

5-Chloro-2,2-dimethylpentanal

Cat. No.: B13076582
CAS No.: 52387-40-3
M. Wt: 148.63 g/mol
InChI Key: DALTVGIAKNGMFF-UHFFFAOYSA-N
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Description

5-Chloro-2,2-dimethylpentanal is an organic compound with the molecular formula C7H13ClO It is a chlorinated aldehyde, characterized by the presence of a chlorine atom and two methyl groups attached to the pentanal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,2-dimethylpentanal can be achieved through several methods. One common approach involves the chlorination of 2,2-dimethylpentanal using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques further enhances the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,2-dimethylpentanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: 5-Chloro-2,2-dimethylpentanoic acid.

    Reduction: 5-Chloro-2,2-dimethylpentanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2,2-dimethylpentanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 5-Chloro-2,2-dimethylpentanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chlorine atom may also participate in halogen bonding, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-2-methylpentanal
  • 3-Chloro-2,2-dimethylpentanal
  • 5-Bromo-2,2-dimethylpentanal

Uniqueness

5-Chloro-2,2-dimethylpentanal is unique due to the specific positioning of the chlorine atom and the two methyl groups, which confer distinct chemical properties and reactivity. This structural arrangement can influence the compound’s stability, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

CAS No.

52387-40-3

Molecular Formula

C7H13ClO

Molecular Weight

148.63 g/mol

IUPAC Name

5-chloro-2,2-dimethylpentanal

InChI

InChI=1S/C7H13ClO/c1-7(2,6-9)4-3-5-8/h6H,3-5H2,1-2H3

InChI Key

DALTVGIAKNGMFF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCCl)C=O

Origin of Product

United States

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